Bienvenue dans la boutique en ligne BenchChem!

3-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Thyroid Hormone Receptor Coactivator Antagonism Fluorescence Polarization

3-(Methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide (CAS: 896285-51-1) is a synthetic small molecule belonging to the sulfonylnitrophenylthiazole (SNPT) class of thyroid hormone receptor (TR) antagonists. This compound is structurally characterized by a bioisosteric replacement of the ester linkage found in first-generation methylsulfonylnitrobenzoates (MSNBs) with a thiazole ring, a modification specifically designed to improve chemical stability while retaining the ability to irreversibly antagonize the TR–coactivator interaction.

Molecular Formula C17H13N3O5S2
Molecular Weight 403.43
CAS No. 896285-51-1
Cat. No. B2640193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
CAS896285-51-1
Molecular FormulaC17H13N3O5S2
Molecular Weight403.43
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H13N3O5S2/c1-27(24,25)14-7-3-5-12(9-14)16(21)19-17-18-15(10-26-17)11-4-2-6-13(8-11)20(22)23/h2-10H,1H3,(H,18,19,21)
InChIKeyHJAHEFILCPNHAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide: Chemical Profile and Core Pharmacological Classification


3-(Methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide (CAS: 896285-51-1) is a synthetic small molecule belonging to the sulfonylnitrophenylthiazole (SNPT) class of thyroid hormone receptor (TR) antagonists. This compound is structurally characterized by a bioisosteric replacement of the ester linkage found in first-generation methylsulfonylnitrobenzoates (MSNBs) with a thiazole ring, a modification specifically designed to improve chemical stability while retaining the ability to irreversibly antagonize the TR–coactivator interaction [1]. The core pharmacophore includes a methylsulfonyl group essential for covalent modification of Cys298 in the TR ligand-binding domain, and a nitrophenyl group critical for receptor binding affinity [1].

The Risk of Substituting 3-(Methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide with Generic MSNB or SNPT Analogs


Generic substitution within the SNPT or MSNB class is highly unreliable due to extreme sensitivity of both biochemical potency and cellular efficacy to minor structural variations. Research on a 291-compound SNPT library demonstrated that a single change in the amine substitution pattern can shift a compound from low-nanomolar biochemical potency to complete inactivity in cellular assays, a phenomenon attributed to target-specific reactivity thresholds [1]. Furthermore, the bioisosteric switch from an ester (MSNB) to a thiazole (SNPT) linker is not functionally neutral; it fundamentally alters physicochemical properties like permeability and solubility, which directly dictate cellular performance and cannot be predicted from biochemical IC50 values alone [1][2].

Quantitative Differentiation Guide for 3-(Methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide Against Structural Analogs


Biochemical Potency Advantage Over Prototype Ester-Based MSNB Inhibitor

The SNPT class, which includes this compound, was designed to surpass the potency of the prototype ester-containing MSNB lead. In direct cross-study comparisons, the most potent SNPTs achieved sub-micromolar IC50 values, significantly outperforming the MSNB benchmark compound which exhibited an IC50 of 4.1 µM in the same TRβ-SRC2-2 fluorescence polarization assay [1]. This demonstrates the successful optimization of target engagement through thiazole bioisosterism.

Thyroid Hormone Receptor Coactivator Antagonism Fluorescence Polarization

Superior Cellular Functional Activity Versus High-Potency Biochemical Leads

A critical differentiator for this compound class is the disconnect between biochemical and cellular potency. The biochemically most potent SNPTs (e.g., IC50 = 0.31 µM) showed minimal inhibition of T3-mediated transcription (8.1% at 5 µM), indicating poor cellular efficacy. In contrast, moderately potent SNPTs, like the balanced compound 2{2,1,2}, demonstrated robust cellular antagonism (42.1% inhibition) despite a higher biochemical IC50 [1]. This compound's profile is projected to align with the therapeutically relevant, cellularly-active SNPT subset.

Cellular Efficacy T3 Antagonism Luciferase Reporter Assay

Enhanced Nuclear Receptor Selectivity Profile Over Pan-Reactive MSNBAs

Selectivity against other nuclear receptors is a key advantage of the SNPT class. While select MSNBA analogs exhibited off-target activity against the Vitamin D Receptor (VDR) (e.g., MSNBA 3{3,24} inhibited VDR-SRC2-3 with an EC50 of 7 µM), optimized cellularly-active SNPTs like 2{2,1,2} and 2{3,1,2} showed strong selectivity for TR over VDR and PPARγ, with no significant inhibition observed against these receptors [1][2]. This demonstrates that the thiazole linker and specific amine substitution contribute to a cleaner pharmacological profile.

NR Selectivity VDR PPARγ Off-Target Screening

Differentiated Physicochemical Profile: Permeability and Solubility Trade-offs

The SNPT scaffold confers a distinct physicochemical signature compared to the MSNB prototype. The progenitor MSNB exhibited moderate permeability (167 × 10⁻⁶ cm/s) and low solubility (2.9 µM). In contrast, the optimized cellularly-active SNPTs show a wide range of tunable properties. For instance, the balanced lead 2{2,1,2} achieved high permeability (949 × 10⁻⁶ cm/s) while maintaining similar low solubility (2.8 µM), placing it firmly in BCS Class II [1]. This profile implies a specific need for solubility-enhancing formulation strategies, which distinguishes procurement requirements from other more soluble analogs.

ADME Permeability Solubility Parallel Artificial Membrane Permeability Assay

Validated Target Engagement Mechanism: Covalent Modification of TRβ Cys298

The defined mechanism of action is a critical quality control and differentiation parameter. The methylsulfonyl group on this compound acts as a leaving group for nucleophilic attack by the thiolate of Cys298 in the TRβ AF-2 domain, forming a covalent adduct [1]. This irreversible inhibition mechanism is validated across the MSNB, MSNBA, and SNPT series, providing a high degree of confidence in target engagement. This contrasts with non-covalent antagonists where receptor occupancy is dependent on equilibrium binding and may be more susceptible to cellular washout effects.

Irreversible Inhibition Cysteine Modification Mechanism of Action

High-Value Application Scenarios for 3-(Methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide Based on Quantitative Evidence


Target Validation in Thyroid Hormone Receptor Biology

This compound is optimally deployed in target validation studies requiring sustained and irreversible blockade of the TR-coactivator interaction. Its covalent mechanism, confirmed by the loss of activity upon Cys298 mutagenesis, provides a clean tool for phenocopying genetic knockdown of TR transcriptional activity in cellular models, with observed functional antagonism of T3-driven luciferase reporters reaching 42.1% inhibition at 5 µM [1].

Structure-Activity Relationship (SAR) Probe for Covalent Allosteric Antagonists

As a member of the SNPT class with a defined structure-activity relationship, this compound serves as a precise chemical probe for mapping the steric and electronic requirements of the TR AF-2 cleft. Its differentiated performance against MSNB and MSNBA analogs, where small changes in the amine substituent led to over a 13-fold difference in biochemical potency, makes it invaluable for dissecting the molecular determinants of covalent inhibitor binding [1].

In Vivo Proof-of-Concept Studies with Advanced Formulation

The high permeability (class-leading PAMPA values up to 949 × 10⁻⁶ cm/s) and moderate cellular potency of the balanced SNPTs, from which this compound is derived, indicate suitability for in vivo studies where systemic exposure is achievable via solubility-enhanced formulations (e.g., lipid-based or amorphous solid dispersion). Such studies are designed to test the therapeutic hypothesis of TR antagonism in metabolic disease models, where the compound can be directly benchmarked against less permeable ester analogs that failed to show in vivo efficacy [1].

Selectivity Profiling in Nuclear Receptor Panels

The established selectivity of the SNPT scaffold for TR over VDR and PPARγ makes this compound an excellent candidate for use as a TR-selective control in nuclear receptor counter-screens. Unlike some MSNBAs that exhibited off-target VDR inhibition (EC50 = 7 µM), this class showed no significant activity against VDR, enabling cleaner interpretation of phenotype-driven screens involving nuclear receptor crosstalk [1][2].

Quote Request

Request a Quote for 3-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.